molecular formula C10H11N3O3S B7576756 N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide

N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide

Numéro de catalogue B7576756
Poids moléculaire: 253.28 g/mol
Clé InChI: LJHJYCNLXSSEBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury.

Mécanisme D'action

N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the production of 20-HETE, this compound reduces vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure and an increase in blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various disease models. In cancer, this compound inhibits tumor growth and metastasis by blocking the formation of new blood vessels. In hypertension, this compound lowers blood pressure by inhibiting the production of 20-HETE. In ischemia-reperfusion injury, this compound reduces tissue damage and improves organ function by blocking the vasoconstrictor effects of 20-HETE.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 20-HETE synthase, which allows for the specific targeting of this enzyme without affecting other pathways. Another advantage is that it has been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. One limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments. Another limitation is that it has not been extensively studied in humans, which limits its potential clinical applications.

Orientations Futures

There are several future directions for research on N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury. Another direction is to develop more effective formulations of this compound that are more soluble and easier to administer. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which will be important for its potential clinical applications.

Méthodes De Synthèse

N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide can be synthesized using a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with 1-methylpyrazole to form N-(4-chlorophenyl)-1-methylpyrazole-4-amine. This intermediate is then reacted with sulfur trioxide to form N-(4-chlorophenyl)-1-methylpyrazole-4-sulfonamide. The final step involves the selective reduction of the chloro group to form this compound.

Applications De Recherche Scientifique

N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the formation of new blood vessels. In hypertension, this compound has been shown to lower blood pressure by inhibiting the production of 20-HETE. In ischemia-reperfusion injury, this compound has been shown to reduce tissue damage and improve organ function by blocking the vasoconstrictor effects of 20-HETE.

Propriétés

IUPAC Name

N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-13-7-10(6-11-13)17(15,16)12-8-2-4-9(14)5-3-8/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHJYCNLXSSEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.